molecular formula C16H16N6O B6430349 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide CAS No. 2034300-45-1

1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide

Cat. No.: B6430349
CAS No.: 2034300-45-1
M. Wt: 308.34 g/mol
InChI Key: CJLVBFVQCYUQPQ-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a pyridine ring, and a pyrazine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyridine ring: The pyrazole intermediate can be further reacted with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of the pyrazine ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide is unique due to its specific combination of pyrazole, pyridine, and pyrazine rings, which contribute to its distinct chemical properties and biological activities

Properties

IUPAC Name

1,5-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-11-8-13(21-22(11)2)16(23)20-10-14-15(19-7-6-18-14)12-4-3-5-17-9-12/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLVBFVQCYUQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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